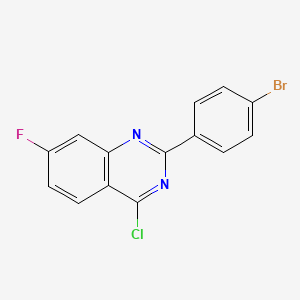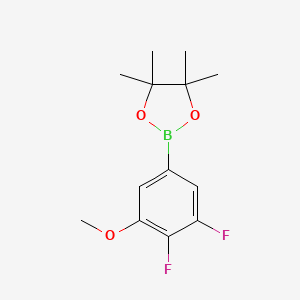
4-(3-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环烷-2-基)苄基)吗啉
描述
科学研究应用
硼酸酯中间体的合成和表征:
- 结构与指定化合物相似的苯环硼酸酯中间体通过 FTIR、核磁共振光谱、质谱和 X 射线衍射等多种技术合成和表征。这些中间体在有机合成工艺和材料科学研究中至关重要 (Huang 等,2021)。
使用密度泛函理论 (DFT) 的分子结构分析:
- 类似硼酸酯化合物的分子结构使用 DFT 计算,并与 X 射线衍射值进行比较。此类研究对于理解这些化合物的物理化学性质和构象行为具有重要意义 (Huang 等,2021)。
硼化鏻盐的合成和研究:
- 合成了含有芳基硼酸和类似硼化实体的硼化鏻盐,并对其进行了表征。这些化合物在无机化学中具有应用,特别是在研究各种细胞系中的细胞毒性和细胞摄取方面,提供了对含硼化合物的生物相互作用的见解 (Morrison 等,2010)。
基于硼酸酯的荧光探针的开发:
- 开发了硼酸酯荧光探针来检测过氧化氢等物质。此类探针在化学传感和诊断中具有应用 (Lampard 等,2018)。
聚合物科学的进展:
- 涉及含硼单元的聚合物的合成,类似于指定的化合物,有助于开发具有在电子学、光子学和材料科学中潜在应用的新材料 (Zhu 等,2007)。
爆炸物和有毒物质的检测:
- 硼酸酯和酸用于设计用于检测爆炸材料的有机薄膜荧光探针,证明了此类化合物在安全和环境监测中的相关性 (Fu 等,2016)。
作用机制
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway that this compound is involved in. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in physiological environments.
生化分析
Biochemical Properties
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often acting as a ligand or inhibitor. For instance, the boron-containing dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, influencing enzyme activity and protein function. This compound has been shown to interact with enzymes such as serine hydrolases and proteases, modulating their activity through covalent bonding with active site residues .
Cellular Effects
The effects of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways by binding to key proteins involved in signal transduction, thereby altering downstream gene expression and metabolic activities. Studies have shown that it can affect the proliferation and differentiation of certain cell types, including cancer cells, by disrupting normal cellular signaling .
Molecular Mechanism
At the molecular level, 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and receptors, either inhibiting or activating their function. The boron atom in the dioxaborolane group forms reversible covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine vary with different dosages. At low doses, it can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. The presence of the boron-containing dioxaborolane group can influence its metabolic stability and the rate of clearance .
Transport and Distribution
The transport and distribution of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion .
Subcellular Localization
The subcellular localization of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The presence of specific targeting sequences or modifications can enhance its localization to these compartments, thereby influencing its activity and function .
属性
IUPAC Name |
4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRSQOUYHDWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682383 | |
| Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897016-97-6 | |
| Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


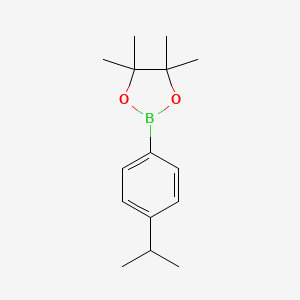

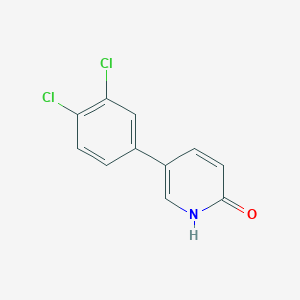

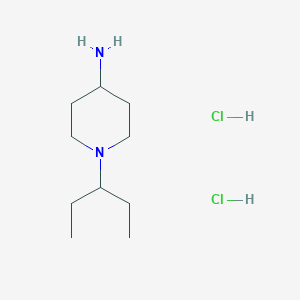
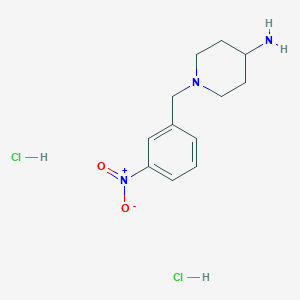
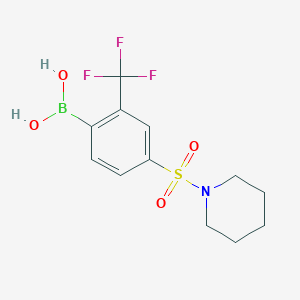
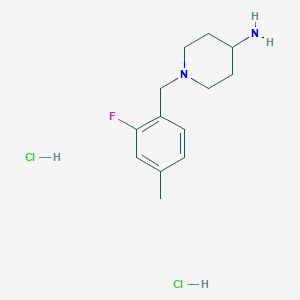


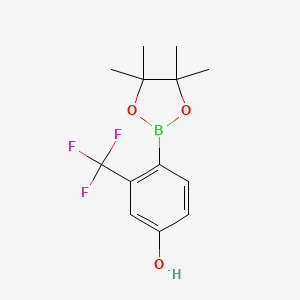
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)
